The Core Mechanism of Action of AC-94149 Derived Herbicides: An In-depth Technical Guide
The Core Mechanism of Action of AC-94149 Derived Herbicides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicides derived from the chemical intermediate AC-94149, identified as 2-amino-2,3-dimethylbutanenitrile, belong to the imidazolinone class of herbicides. This technical guide provides a comprehensive overview of the mechanism of action of three prominent herbicides synthesized from this intermediate: imazamox (B1671737), imazaquin (B1671739), and imazethapyr (B50286). These herbicides are widely used for broad-spectrum weed control in various crops. Their efficacy stems from the targeted inhibition of a key enzyme in the plant's metabolic pathways, leading to cessation of growth and eventual death of susceptible plant species.
Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action for imidazolinone herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][2][3] These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development.
The inhibition of ALS by imidazolinone herbicides is a slow-acting process.[4] Following absorption through the roots and foliage, the herbicide translocates to the meristematic tissues where the demand for amino acids is highest.[5] By binding to the ALS enzyme, the herbicide blocks the production of these essential amino acids, which in turn halts protein synthesis and cell division.[6] This leads to a gradual cessation of plant growth, followed by symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death), ultimately resulting in the death of the susceptible plant.[4][7]
Signaling Pathway Inhibition
The following diagram illustrates the targeted inhibition of the branched-chain amino acid biosynthesis pathway by imidazolinone herbicides.
Caption: Inhibition of Acetolactate Synthase (ALS) by imidazolinone herbicides disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of plant growth and eventual death.
Quantitative Data: Inhibition of Acetolactate Synthase (ALS)
The efficacy of imidazolinone herbicides is quantified by their ability to inhibit the ALS enzyme. This is often expressed as the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the enzyme's activity.
| Herbicide | Plant Species | IC50 Value (µM) | Reference |
| Imazamox | Barnyardgrass (Echinochloa crus-galli) (Susceptible) | 0.8 | [8] |
| Barnyardgrass (Echinochloa crus-galli) (Resistant) | 9.87 | [8] | |
| Imazaquin | Barley (Hordeum vulgare) | 10 (initial), 0.55 (steady-state) | [9] |
| Arabidopsis thaliana | 3.0 (Kiapp) | [10] | |
| Imazethapyr | Red Rice (Oryza spp) | 1.1 - 1.6 | [7] |
| Palmer amaranth (B1665344) (Amaranthus palmeri) (Susceptible) | 1.8 (mg ai. L⁻¹) | [1] | |
| Palmer amaranth (Amaranthus palmeri) (Resistant) | 159.5 (mg ai. L⁻¹) | [1] |
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Activity Assay
This protocol is a generalized method for determining the in vitro inhibition of ALS by herbicides. Specific details may vary based on the plant source and laboratory conditions.
Objective: To measure the activity of the ALS enzyme in the presence of varying concentrations of an imidazolinone herbicide to determine the IC50 value.
Materials:
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Fresh young leaf tissue from the target plant species
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Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 20 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, and 10 µM FAD)
-
Herbicide stock solutions of known concentrations
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6 N H2SO4
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Creatine (B1669601) solution (0.5% w/v)
-
α-naphthol solution (5% w/v in 2.5 N NaOH)
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Spectrophotometer or microplate reader
Procedure:
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Enzyme Extraction:
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Homogenize fresh leaf tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the assay buffer, a specific concentration of the herbicide (or a control with no herbicide), and the enzyme extract.
-
Pre-incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at the controlled temperature.
-
Stop the reaction by adding 6 N H2SO4. This also initiates the decarboxylation of the product, acetolactate, to acetoin (B143602).
-
Incubate the stopped reaction at a higher temperature (e.g., 60°C) for a period (e.g., 15 minutes) to ensure complete conversion to acetoin.
-
-
Colorimetric Detection:
-
Add the creatine solution followed by the α-naphthol solution to each reaction tube. This will react with acetoin to produce a colored complex.
-
Incubate at room temperature or a slightly elevated temperature for a set time (e.g., 15-30 minutes) to allow for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 525 nm) using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control (no herbicide).
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
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Measurement of Branched-Chain Amino Acid Levels in Plant Tissue
This protocol outlines a general method for quantifying the in vivo effect of imidazolinone herbicides on the biosynthesis of branched-chain amino acids.
Objective: To measure the levels of valine, leucine, and isoleucine in plant tissues following treatment with an imidazolinone herbicide.
Materials:
-
Plant material (treated with herbicide and untreated controls)
-
Extraction solvent (e.g., 80% methanol)
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Internal standard (e.g., norvaline)
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Derivatization agent (e.g., AccQ-Tag™ or similar)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometry)
Procedure:
-
Sample Preparation:
-
Harvest plant tissue at specific time points after herbicide application.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
-
Extraction:
-
Extract the amino acids from the powdered tissue using a suitable solvent (e.g., 80% methanol) containing a known amount of an internal standard.
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the amino acids.
-
-
Derivatization:
-
Derivatize the amino acids in the extract using a suitable agent to make them detectable by the chosen analytical method (e.g., fluorescence detection). Follow the manufacturer's protocol for the derivatization reagent.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system.
-
Separate the amino acids using a gradient elution program with a suitable mobile phase.
-
Detect and quantify the derivatized amino acids based on their retention times and peak areas compared to known standards.
-
-
Data Analysis:
-
Calculate the concentration of valine, leucine, and isoleucine in the plant tissue, normalized to the internal standard and the fresh weight of the tissue.
-
Compare the amino acid levels in the herbicide-treated plants to the untreated control plants to determine the effect of the herbicide on their biosynthesis.
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Conclusion
Herbicides derived from the AC-94149 intermediate are potent inhibitors of the acetolactate synthase enzyme. By disrupting the biosynthesis of essential branched-chain amino acids, these imidazolinone herbicides effectively control a wide range of weed species. The detailed understanding of their mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and selective weed management strategies and for managing the evolution of herbicide resistance in weed populations.
References
- 1. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of acetolactate synthase (ALS) tolerance to imazethapyr in red rice ecotypes (Oryza spp) and imidazolinone tolerant/ resistant rice (Oryza sativa) varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Trp-574-Leu mutation in acetolactate synthase confers imazamox resistance in barnyardgrass (Echinochloa crus-galli) from China | Weed Science | Cambridge Core [cambridge.org]
- 9. New aspects on inhibition of plant acetolactate synthase by chlorsulfuron and imazaquin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
